Synthesis of L-Methionine Sulfone for Research Applications: A Technical Guide
Synthesis of L-Methionine Sulfone for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine sulfone, the fully oxidized derivative of the essential amino acid L-methionine, is a molecule of significant interest in various fields of biomedical research. Its formation in biological systems is often considered an indicator of severe oxidative stress, as the oxidation of the thioether group of methionine to the sulfone is an irreversible process.[1][2] Unlike the intermediate methionine sulfoxide, which can be enzymatically reduced back to methionine, the presence of methionine sulfone in proteins can lead to permanent alterations in their structure and function.[3] This technical guide provides an in-depth overview of the chemical synthesis of L-methionine sulfone for research purposes, including detailed experimental protocols, data presentation, and the biological context of its formation.
Chemical Synthesis of L-Methionine Sulfone
The most prevalent and straightforward method for the synthesis of L-methionine sulfone is the oxidation of L-methionine.[4] This can be achieved using various strong oxidizing agents, with hydrogen peroxide and performic acid being common choices. The following sections detail the experimental procedures for these methods.
Experimental Protocol 1: Oxidation with Hydrogen Peroxide
This protocol describes the synthesis of L-methionine sulfone via the oxidation of L-methionine using hydrogen peroxide.
Materials:
-
L-Methionine
-
Hydrogen peroxide (30% w/w solution)
-
Formic acid
-
Distilled water
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine in a mixture of distilled water and formic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution while stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the excess solvent and volatile reagents under reduced pressure using a rotary evaporator.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of hot distilled water. Slowly add ethanol to the solution until it becomes slightly turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure L-methionine sulfone.
Experimental Protocol 2: Oxidation with Performic Acid
Performic acid, prepared in situ from hydrogen peroxide and formic acid, is a potent oxidizing agent that can quantitatively convert methionine to methionine sulfone. This method is often employed for analytical purposes but can be adapted for preparative synthesis.
Materials:
-
L-Methionine
-
Hydrogen peroxide (30% w/w solution)
-
Formic acid (88-98%)
-
Distilled water
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Preparation of Performic Acid: In a flask, prepare performic acid by mixing formic acid and hydrogen peroxide in a 1:1 (v/v) ratio. Allow the mixture to stand at room temperature for 1-2 hours to ensure the formation of performic acid.
-
Reaction Setup: Dissolve L-methionine in the freshly prepared performic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Experimental Protocol 1 (steps 4-6).
Data Presentation: Physicochemical and Spectroscopic Data
The successful synthesis of L-methionine sulfone should be confirmed by analytical techniques. The following tables summarize key physicochemical and spectroscopic data for L-methionine and L-methionine sulfone.
| Property | L-Methionine | L-Methionine Sulfone |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₄S |
| Molecular Weight | 149.21 g/mol | 181.21 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 281 °C (decomposes) | ~275 °C (decomposes) |
| Solubility | Soluble in water, insoluble in ethanol | Soluble in water |
| CAS Number | 63-68-3 | 7314-32-1[5] |
| Spectroscopic Data | L-Methionine[6] | L-Methionine Sulfone[5][7] |
| ¹H NMR (D₂O) | δ (ppm): 2.15 (s, 3H, S-CH₃), 2.20-2.35 (m, 2H, -CH₂-), 2.65-2.80 (m, 2H, -S-CH₂-), 3.85 (t, 1H, α-CH) | δ (ppm): 3.05 (s, 3H, S-CH₃), 2.40-2.60 (m, 2H, -CH₂-), 3.30-3.45 (m, 2H, -SO₂-CH₂-), 4.10 (t, 1H, α-CH) |
| ¹³C NMR (D₂O) | δ (ppm): 15.0 (S-CH₃), 29.8 (-CH₂-), 30.5 (-S-CH₂-), 53.2 (α-CH), 175.5 (C=O) | δ (ppm): 42.5 (S-CH₃), 25.1 (-CH₂-), 50.8 (-SO₂-CH₂-), 52.3 (α-CH), 172.9 (C=O) |
| FTIR (KBr, cm⁻¹) | ~3000-3200 (N-H, O-H stretch), ~2920 (C-H stretch), ~1580 (N-H bend), ~1410 (C=O stretch) | ~3100-3300 (N-H, O-H stretch), ~2930 (C-H stretch), ~1620 (N-H bend), ~1420 (C=O stretch), ~1300 & ~1120 (SO₂ stretch) |
| Mass Spectrum (EI) | m/z: 149 (M+), 104, 74, 61 | m/z: 181 (M+), 136, 102, 74, 61 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of L-methionine sulfone.
Biological Implications of Methionine Sulfone Formation
Caption: Consequences of irreversible methionine oxidation.
Conclusion
The synthesis of L-methionine sulfone is a valuable tool for researchers studying the effects of oxidative stress and irreversible protein damage. The protocols provided in this guide offer a reliable foundation for producing this compound in a laboratory setting. The irreversible nature of methionine sulfone formation underscores its importance as a biomarker for severe oxidative damage in biological systems, and its availability through chemical synthesis facilitates further investigation into its roles in health and disease.[3][8]
References
- 1. Regulation of Protein Function by Reversible Methionine Oxidation and the Role of Selenoprotein MsrB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Methionine Oxidation/Reduction in the Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy L-Methionine sulfone | 7314-32-1 [smolecule.com]
- 5. Methionine Sulfone | C5H11NO4S | CID 445282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DL-METHIONINE SULFONE(820-10-0) 13C NMR spectrum [chemicalbook.com]
- 8. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins - PMC [pmc.ncbi.nlm.nih.gov]
